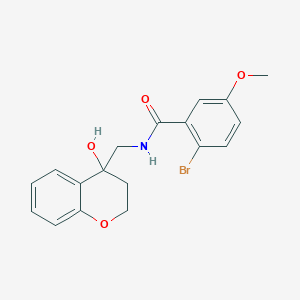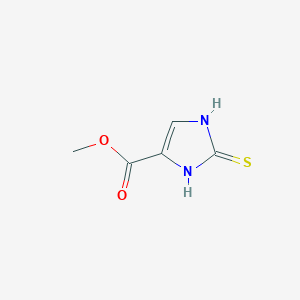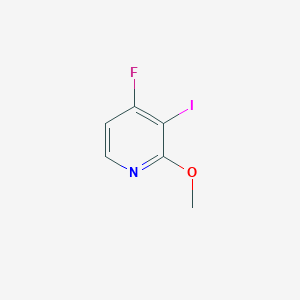![molecular formula C11H8F6O B2877779 1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol CAS No. 660820-79-1](/img/structure/B2877779.png)
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol, commonly known as BTCP, is a cyclopropane derivative that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. This compound has been synthesized through various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research.
作用机制
The mechanism of action of BTCP is not well understood. However, studies have shown that BTCP can interact with various biological targets such as enzymes and receptors. This interaction can result in the modulation of various biochemical and physiological processes.
Biochemical and Physiological Effects:
BTCP has been shown to exhibit various biochemical and physiological effects. Studies have shown that BTCP can modulate the activity of various enzymes and receptors, which can result in the modulation of various physiological processes such as inflammation, apoptosis, and cell proliferation. Additionally, BTCP has been shown to exhibit antioxidant and anti-inflammatory properties.
实验室实验的优点和局限性
BTCP has several advantages and limitations for lab experiments. One of the advantages of BTCP is its unique chemical properties, which make it an ideal ligand for the synthesis of metal complexes. Additionally, BTCP has been shown to exhibit various biochemical and physiological effects, which make it an ideal compound for studying various biological processes. However, one of the limitations of BTCP is its complex synthesis process, which can make it difficult to obtain large quantities of pure BTCP.
未来方向
There are several potential future directions for research on BTCP. One potential direction is the synthesis of novel metal complexes using BTCP as a ligand. These metal complexes could exhibit unique properties and have potential applications in catalysis, materials science, and drug discovery. Another potential direction is the study of the mechanism of action of BTCP. Understanding the mechanism of action of BTCP could provide insights into its potential applications in various biological processes. Additionally, further studies could be conducted to investigate the potential therapeutic applications of BTCP in various diseases such as cancer and inflammation.
Conclusion:
In conclusion, BTCP is a cyclopropane derivative that has gained significant attention in the scientific community due to its unique chemical properties and potential applications. The synthesis of BTCP is a complex process, and the compound has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential future directions in scientific research. Further studies are needed to fully understand the potential applications of BTCP in various biological processes and diseases.
合成方法
The synthesis of BTCP is a complex process that involves several steps. One of the most commonly used methods for synthesizing BTCP is the reaction of 3,5-bis(trifluoromethyl)benzaldehyde with cyclopropane-1,1-dimethanol in the presence of a base. This reaction results in the formation of BTCP, which can be further purified through various techniques such as recrystallization and column chromatography.
科学研究应用
BTCP has been extensively studied for its potential applications in scientific research. One of the most significant applications of BTCP is its use as a ligand for the synthesis of metal complexes. These metal complexes have been shown to exhibit unique properties and have potential applications in catalysis, materials science, and drug discovery.
属性
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]cyclopropan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F6O/c12-10(13,14)7-3-6(9(18)1-2-9)4-8(5-7)11(15,16)17/h3-5,18H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAHDNTGJXXHAGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(C2=CC(=CC(=C2)C(F)(F)F)C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3,5-Bis(trifluoromethyl)phenyl]cyclopropan-1-ol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[3-(2,2-Difluoroethoxy)phenyl]methanamine](/img/structure/B2877699.png)


![1-allyl-4-(1-(2-(4-chlorophenoxy)ethyl)-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2877706.png)
![ethyl (2E)-2-cyano-3-{[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]amino}prop-2-enoate](/img/structure/B2877707.png)


![(Z)-N-((6-methoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)-3-(3-methoxyphenyl)acrylamide](/img/structure/B2877710.png)

![5-((4-Chlorophenyl)(4-(3-chlorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2877713.png)
![(E)-N-(4-(benzo[d]thiazol-2-yl)thiazol-2-yl)-3-(4-nitrophenyl)acrylamide](/img/structure/B2877714.png)
![2-[2-(2-methyl-1H-benzimidazol-1-yl)ethyl]-N-(4-methylbenzyl)[1,2,4]triazolo[1,5-c]quinazolin-5-amine](/img/structure/B2877715.png)

![Bicyclo[2.2.1]heptane-2,3-dimethanol](/img/structure/B2877717.png)